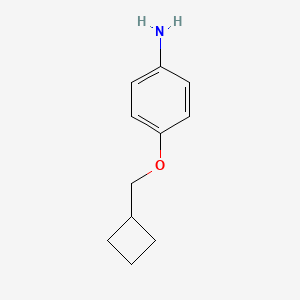

4-(Cyclobutylmethoxy)aniline

Description

4-(Cyclobutylmethoxy)aniline is an aniline derivative featuring a cyclobutylmethoxy substituent at the para position of the benzene ring. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol (calculated from the formula). The cyclobutylmethoxy group (–OCH₂C₄H₇) introduces steric bulk and moderate lipophilicity, distinguishing it from simpler alkoxy-substituted anilines. This compound is listed in building block catalogs (e.g., EN300-1142065) as a precursor for synthesizing pharmaceuticals or agrochemicals, where steric and electronic properties of the substituent may influence reactivity .

Properties

IUPAC Name |

4-(cyclobutylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-10-4-6-11(7-5-10)13-8-9-2-1-3-9/h4-7,9H,1-3,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCBYAZYTMKOKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclobutylmethoxy)aniline typically involves the reaction of 4-nitroaniline with cyclobutylmethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate nitro compound, which is subsequently reduced to the corresponding aniline derivative. The reaction conditions often include the use of a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods

In an industrial setting, the production of 4-(Cyclobutylmethoxy)aniline may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 4-(Cyclobutylmethoxy)aniline.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclobutylmethoxy)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, quinones, and other functionalized aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

4-(Cyclobutylmethoxy)aniline is characterized by its unique cyclobutyl group and methoxy substituent on the aniline structure. This configuration contributes to its distinct reactivity and interaction with biological systems.

Medicinal Chemistry Applications

The incorporation of cyclobutane rings into drug candidates has been shown to enhance pharmacological properties. Cyclobutane derivatives are increasingly recognized for their ability to improve molecular rigidity, which can lead to better binding affinities in protein-ligand interactions.

- Enhanced Binding Affinity : Cyclobutane structures can restrict rotational freedom, thereby increasing the entropic contribution to binding free energy. This characteristic is crucial for optimizing drug design .

- ADME Properties : The compact nature of cyclobutane can improve absorption, distribution, metabolism, and excretion (ADME) profiles of pharmaceutical compounds. Studies indicate that cyclobutane-containing drugs exhibit enhanced solubility and metabolic stability .

Case Study: Cyclobutane in Alzheimer's Disease Research

Recent research has highlighted the role of cyclobutane derivatives in targeting pathways implicated in Alzheimer's disease. A study demonstrated that compounds featuring cyclobutane motifs showed significant reductions in amyloid-beta levels in vitro, showcasing their therapeutic potential .

Organic Synthesis

4-(Cyclobutylmethoxy)aniline serves as a versatile building block in organic synthesis. Its unique structure allows for various functionalization reactions that can lead to the development of complex organic molecules.

- Synthetic Intermediates : This compound can be utilized as an intermediate in the synthesis of more complex organic molecules, facilitating the creation of novel materials and chemicals.

- Bioorthogonal Chemistry : The strained nature of cyclobutane makes it an ideal candidate for bioorthogonal reactions, such as tetrazine ligation, which are valuable in bioconjugation applications .

Data Table: Applications in Organic Synthesis

| Application Area | Description | Example Use Case |

|---|---|---|

| Synthetic Intermediates | Used to create complex organic molecules | Synthesis of pharmaceutical compounds |

| Bioorthogonal Chemistry | Facilitates selective reactions in biological systems | Development of targeted drug delivery systems |

Material Science

In material science, 4-(Cyclobutylmethoxy)aniline contributes to the development of advanced materials with tailored properties.

- Dyes and Pigments : The compound's unique structure allows it to be used as a precursor in the synthesis of dyes and pigments with specific optical properties.

- Polymer Chemistry : It can also serve as a monomer or additive in polymer formulations, enhancing material properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 4-(Cyclobutylmethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutylmethoxy group can influence the compound’s binding affinity and selectivity towards these targets. Pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of aniline derivatives arises from variations in substituents. Below is a detailed comparison of 4-(cyclobutylmethoxy)aniline with analogous compounds, focusing on molecular features, synthesis, and key findings.

Structural and Molecular Comparisons

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 4-(Cyclobutylmethoxy)aniline | Cyclobutylmethoxy (–OCH₂C₄H₇) | C₁₁H₁₅NO | 177.24 | Bulky cyclobutyl group enhances steric hindrance |

| 4-Methoxy-2-methyl-N-(o-tolyl)aniline | Methoxy (–OCH₃), methyl (–CH₃), o-tolyl | C₁₅H₁₇NO | 227.30 | Multiple substituents increase electronic complexity |

| N-(4-Chlorobenzylidene)-4-methoxy-aniline | 4-Chlorobenzylidene, methoxy | C₁₄H₁₂ClNO | 245.71 | Schiff base formation stabilizes planar geometry |

| 4-Hexyloxyaniline | Hexyloxy (–OC₆H₁₃) | C₁₂H₁₉NO | 193.29 | Long alkyl chain improves lipophilicity |

| 4-Methoxy-N-(4-nitrobenzyl)aniline | Methoxy, 4-nitrobenzyl | C₁₄H₁₄N₂O₃ | 258.28 | Nitro group enhances electron-withdrawing effects |

Key Properties and Research Findings

- Crystallinity : Compounds like N-(4-Chlorobenzylidene)-4-methoxy-aniline exhibit high crystallinity, with single-crystal X-ray data (R factor = 0.035) confirming planar Schiff base geometries .

- Lipophilicity : 4-Hexyloxyaniline’s hexyl chain increases logP (lipophilicity), making it more soluble in organic solvents than 4-(cyclobutylmethoxy)aniline .

- Electronic Effects : The nitro group in 4-methoxy-N-(4-nitrobenzyl)aniline strongly withdraws electrons, altering reaction pathways in subsequent derivatizations .

Biological Activity

4-(Cyclobutylmethoxy)aniline is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound can be described by its molecular formula, which includes a cyclobutyl group and a methoxy substituent on an aniline backbone. The structural representation is essential for understanding its interactions with biological targets.

The biological activity of 4-(Cyclobutylmethoxy)aniline is primarily attributed to its ability to interact with specific molecular targets, leading to various biochemical effects.

- Target Interactions : Compounds similar to 4-(Cyclobutylmethoxy)aniline often exhibit interactions with G protein-coupled receptors (GPCRs), kinases, and other enzymes involved in signaling pathways.

- Biochemical Pathways : It is hypothesized that this compound may influence pathways related to cell proliferation, apoptosis, and inflammation. For instance, studies have shown that similar compounds can modulate the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Biological Activities

Research indicates that 4-(Cyclobutylmethoxy)aniline may exhibit a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains.

- Anticancer Activity : The compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : It could modulate inflammatory responses, which is significant in conditions like arthritis or other chronic inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of 4-(Cyclobutylmethoxy)aniline is critical for optimizing its biological activity. The presence of the cyclobutyl group and the methoxy moiety likely influences its lipophilicity and binding affinity to target proteins.

| Substituent | Effect on Activity |

|---|---|

| Cyclobutyl Group | Enhances hydrophobic interactions |

| Methoxy Group | Modulates electronic properties |

Case Studies

Several studies have investigated the biological activity of compounds related to 4-(Cyclobutylmethoxy)aniline:

- Study on Anticancer Activity :

- Investigation of Antimicrobial Effects :

- Anti-inflammatory Research :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.